{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine
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Overview
Description
{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine, also known as 2-CME, is an organic compound with a wide range of applications in research and industry. It is a colorless liquid that is insoluble in water and is used as a solvent or as a reagent in organic synthesis. 2-CME has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor or activator of enzymes, and as a ligand for proteins.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Antiviral Activity
Antitubercular Activity
α-Glucosidase Inhibition
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors in the central nervous system .
Mode of Action
It is known that similar compounds act in the central nervous system rather than directly on skeletal muscle .
Biochemical Pathways
Similar compounds have been found to influence a wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer effects .
Pharmacokinetics
Similar compounds have been found to be rapidly and completely absorbed, metabolized in the liver, and excreted largely as metabolites .
Result of Action
Similar compounds have been found to exhibit remarkable anti-inflammatory activity when compared with standard drugs .
Action Environment
It is known that environmental processes can substantially influence the isomeric composition of organic pollutants, which could potentially affect the action of this compound .
properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZMGVNRUPMCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine |
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